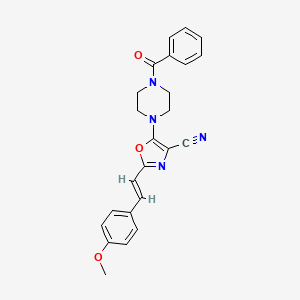

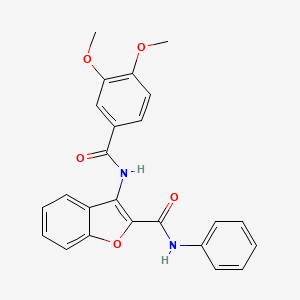

3-(3,4-二甲氧基苯甲酰胺)-N-苯基苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

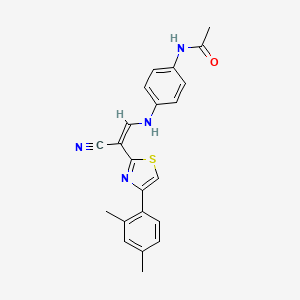

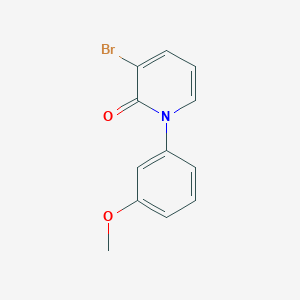

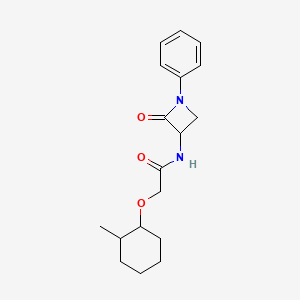

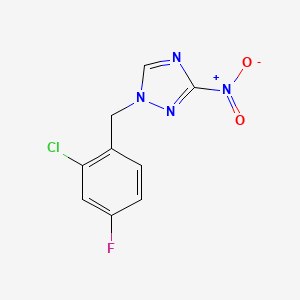

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzofuran ring, followed by the introduction of the amide and methoxy groups. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzofuran and phenyl), the polar amide group, and the electron-donating methoxy groups. These features could influence the compound’s reactivity and interactions with other molecules .科学研究应用

合成和表征

3-(3,4-二甲氧基苯甲酰胺)-N-苯基苯并呋喃-2-甲酰胺,由于其结构复杂性,经常涉及合成和表征研究,旨在探索其潜在应用。例如,已分析从相关结构合成的化合物的抗菌特性和分子对接研究,表明具有广泛的潜在生物活性并相互作用 (Talupur, Satheesh, & Chandrasekhar, 2021)。

抗菌特性

与 3-(3,4-二甲氧基苯甲酰胺)-N-苯基苯并呋喃-2-甲酰胺结构相关的化合物已针对抗菌活性进行了评估。它们的合成、表征和随后的生物学评估突出了这些化合物在开发新的抗菌剂方面的潜力,展示了结构修饰在增强生物活性中的重要性 (Talupur, Satheesh, & Chandrasekhar, 2021)。

分子对接研究

分子对接研究对于理解合成化合物与生物靶标之间的相互作用至关重要。类似于 3-(3,4-二甲氧基苯甲酰胺)-N-苯基苯并呋喃-2-甲酰胺的化合物已进行对接研究,以预测它们的结合亲和力和模式,从而深入了解它们的潜在治疗应用 (Talupur, Satheesh, & Chandrasekhar, 2021)。

作用机制

Target of Action

The primary target of this compound is the coagulation factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a significant role in blood clotting and thrombosis .

Mode of Action

The compound interacts with FXa, inhibiting its activity . The docking investigation of a similar compound with FXa protein revealed that several groups could form multiple hydrogen bonds with amino acid residues ALA-190, ASP-189, and GLY-216 . This interaction likely inhibits the activity of FXa, preventing the progression of the coagulation cascade .

Biochemical Pathways

The inhibition of FXa affects the coagulation cascade, a biochemical pathway responsible for blood clotting . FXa is located at the junction of the intrinsic and extrinsic coagulation pathways, and its inhibition can prevent the formation of blood clots .

Pharmacokinetics

Solubility is a key factor influencing a drug’s bioavailability, and enhancements in this area can lead to more effective drug delivery .

Result of Action

The primary result of the compound’s action is the inhibition of blood clot formation by blocking the activity of FXa . This can significantly prolong prothrombin time, a measure of the blood’s ability to clot .

属性

IUPAC Name |

3-[(3,4-dimethoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5/c1-29-19-13-12-15(14-20(19)30-2)23(27)26-21-17-10-6-7-11-18(17)31-22(21)24(28)25-16-8-4-3-5-9-16/h3-14H,1-2H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOCJKVBUDXXHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/no-structure.png)

![3,3-dimethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2739759.png)

![N-(1-cyanocyclohexyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2739762.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2739764.png)

![5-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2739768.png)

![8-(3-Ethoxyphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2739771.png)

![3-Methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2739774.png)